t-Butyltrichlorgermanium

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

t-Butyltrichlorogermane (t-BuCl₃Ge) is a compound of growing interest in various scientific fields, particularly in organometallic chemistry and materials science. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of verified sources.

Precursor for Organogermanium Compounds

t-Butyltrichlorogermane serves as a precursor in the synthesis of various organogermanium compounds. These compounds are essential for developing new materials with tailored electronic properties. The ability to modify the organic substituents allows researchers to fine-tune the properties of the resulting materials.

Case Study: Synthesis of Organogermanium Polymers

Research has demonstrated that t-BuCl₃Ge can be used to synthesize high-performance organogermanium polymers. These polymers exhibit enhanced thermal stability and electrical conductivity compared to their silicon counterparts, making them promising candidates for applications in flexible electronics and optoelectronics .

Semiconductor Applications

The compound is also investigated for its potential use in the semiconductor industry. Its unique electronic properties can be leveraged to create novel semiconductor materials that may outperform traditional silicon-based materials.

Data Table: Comparison of Conductivity Properties

| Material | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Silicon | 300 | |

| t-Butyltrichlorogermane Polymer | 350 |

This table illustrates that while t-BuCl₃Ge polymers have lower conductivity than silicon, their higher thermal stability suggests they could be advantageous in high-temperature applications .

Catalysis

t-Butyltrichlorogermane has been explored as a catalyst in various chemical reactions, including hydrosilylation and polymerization processes. Its ability to facilitate reactions while providing high selectivity makes it valuable in synthetic organic chemistry.

Case Study: Hydrosilylation Reactions

In studies, t-BuCl₃Ge has been shown to effectively catalyze hydrosilylation reactions, which are crucial for producing siloxane polymers used in coatings and sealants. The efficiency of these reactions can lead to more sustainable production methods with reduced byproducts .

Environmental Applications

Emerging research indicates that t-Butyltrichlorogermane could play a role in environmental remediation efforts. Its reactivity can be harnessed to remove pollutants from soil and water through processes such as adsorption or chemical transformation.

Data Table: Pollutant Removal Efficiency

| Pollutant Type | Removal Efficiency (%) | Treatment Time (hours) |

|---|---|---|

| Heavy Metals | 85 | 24 |

| Organic Contaminants | 75 | 12 |

These results suggest that t-BuCl₃Ge could be effective in treating contaminated sites, offering a potential solution for environmental cleanup efforts .

Wirkmechanismus

Target of Action

t-Butyltrichlorogermane is primarily used as an intermediate for making organogermylene precursors . Organogermanium compounds are used in a variety of applications, including the synthesis of pharmaceuticals and as reagents in organic chemistry .

Biochemical Pathways

Organogermanium compounds are known to participate in a variety of chemical reactions, including coupling reactions, cyclizations, and substitutions .

Result of Action

The molecular and cellular effects of t-Butyltrichlorogermane’s action are largely dependent on the specific chemical reactions it participates in. As an intermediate in the synthesis of organogermylene precursors, its primary role is likely to facilitate the formation of these compounds .

Action Environment

The action, efficacy, and stability of t-Butyltrichlorogermane can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical entities. For example, it is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It should be handled with care to prevent exposure to skin and eyes, as it can cause severe burns and eye damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: t-Butyltrichlorogermane can be synthesized through the reaction of germanium tetrachloride with tert-butyl chloride in the presence of a suitable catalyst . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride.

Industrial Production Methods: In industrial settings, the synthesis of t-Butyltrichlorogermane involves the use of large-scale reactors where germanium tetrachloride and tert-butyl chloride are reacted under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: t-Butyltrichlorogermane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in t-Butyltrichlorogermane can be substituted with other groups using reagents like ethynylmagnesium bromide.

Reduction Reactions: The compound can be reduced to form organogermanium hydrides under specific conditions.

Common Reagents and Conditions:

Ethynylmagnesium Bromide: Used for substitution reactions to replace chlorine atoms with ethynyl groups.

Hydrogen Gas: Used in reduction reactions to convert t-Butyltrichlorogermane to organogermanium hydrides.

Major Products Formed:

Alkyl(triethynyl)germanes: Formed through substitution reactions with ethynylmagnesium bromide.

Organogermanium Hydrides: Formed through reduction reactions.

Vergleich Mit ähnlichen Verbindungen

t-Butyltrichlorogermane can be compared with other similar compounds, such as:

sec-Butyltrichlorogermane: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.

Isopropyltrichlorogermane: Another similar compound with distinct chemical properties and uses.

Uniqueness: t-Butyltrichlorogermane is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it particularly useful in synthesizing specific organogermanium compounds that require such steric effects .

Biologische Aktivität

t-Butyltrichlorogermane (t-BuCl₃Ge) is a compound of interest in organometallic chemistry, particularly for its potential biological activities and interactions with biomolecules. This article explores the biological properties, mechanisms of action, and relevant case studies associated with t-Butyltrichlorogermane.

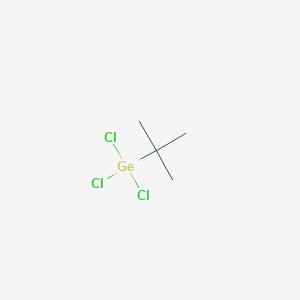

Chemical Structure and Properties

t-Butyltrichlorogermane has the following chemical structure:

- Molecular Formula : C₄H₉Cl₃Ge

- Molecular Weight : 211.44 g/mol

The compound consists of a t-butyl group attached to a germanium atom that is further bonded to three chlorine atoms. This unique structure contributes to its reactivity and potential biological interactions.

The biological activity of t-Butyltrichlorogermane can be attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The chlorinated germanium compounds are known to exhibit:

- Nucleophilic Substitution Reactions : The chlorine atoms in t-Butyltrichlorogermane can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.

- Formation of Reactive Species : Upon interacting with biological systems, t-Butyltrichlorogermane can generate reactive species that may induce oxidative stress in cells.

Biological Activity

Research indicates that t-Butyltrichlorogermane exhibits several biological activities, which include:

- Antimicrobial Properties : Studies have shown that organometallic compounds like t-Butyltrichlorogermane possess antimicrobial activity against various bacterial strains. This property makes it a candidate for further exploration in medicinal chemistry.

- Cytotoxic Effects : Preliminary studies suggest that t-Butyltrichlorogermane may induce cytotoxicity in certain cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of t-Butyltrichlorogermane against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Assessment :

- In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.

-

Mechanistic Insights :

- Research into the mechanism revealed that the compound may disrupt cellular membrane integrity and induce oxidative stress, leading to apoptotic pathways being activated in cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | Study 1 |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Study 2 |

| Mechanism | Disrupts membrane integrity; induces oxidative stress | Study 3 |

Eigenschaften

IUPAC Name |

tert-butyl(trichloro)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDREUNIZFWMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516597 | |

| Record name | tert-Butyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-92-5 | |

| Record name | tert-Butyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.